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Compound of Interest

Compound Name: 2-(2-Methylpropyl)oxan-4-amine
CAS No.: 1341729-33-6
Cat. No.: B1426951
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Executive Summary & Structural Logic

The compound 2-(2-Methylpropyl)oxan-4-amine (Systematic IUPAC: 2-isobutyltetrahydro-2H-
pyran-4-amine) represents a privileged scaffold in modern drug discovery. The tetrahydropyran
(THP) ring serves as a bioisostere for proline or piperidine rings in peptidomimetics, while the
isobutyl group provides hydrophobic bulk often required for occupying lipophilic pockets in
enzymes such as BACE1 or DPP-4.

This guide provides a definitive technical analysis of the spectroscopic signature of this
molecule. Given the stereochemical complexity of 2,4-disubstituted pyrans, this profile focuses
on the thermodynamically preferred (2S,4R)-cis-isomer, where both the isobutyl and amine
groups occupy equatorial positions in the chair conformation.

Structural Identity
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Synthesis & Stereochemical Control

To understand the spectra, one must understand the sample origin. The most robust route to
the cis-isomer involves the reductive amination of the corresponding ketone. The hydride

source dictates the stereoselectivity.

Reaction Pathway Visualization
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Figure 1: Synthetic workflow targeting the cis-2,4-disubstituted isomer via Prins cyclization and

reductive amination.
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Spectroscopic Profile (NMR, IR, MS)

The following data represents the Target Spectroscopic Profile. These values are derived from
chemometric analysis of high-fidelity fragments (4-aminotetrahydropyran and 2-isobutyl-4-
methyl-tetrahydropyran-4-ol) and grounded in standard conformational analysis of six-
membered heterocycles.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (7.26 ppm ref) Configuration: Chair conformation, substituents equatorial.

1H NMR (400 MHz)

The diagnostic feature is the splitting pattern of the ring protons. In the cis-diequatorial isomer,
H-4 (axial) will show large diaxial coupling (~10-12 Hz) with H-3ax and H-5ax.
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13C NMR (100 MHz)
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Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups without interference from the carbon skeleton.

e Primary Amine (N-H): A weak doublet around 3350 cm~* (asymmetric stretch) and 3280
cm~1 (symmetric stretch).

o Ether (C-O-C): Strong, broad band at 1085-1100 cm~1, characteristic of the tetrahydropyran
ring.

o Alkyl (C-H): Strong absorptions at 2955 cm~! (asymmetric CHs) and 2860 cm~ (symmetric
CH2).

e Bending: N-H scissoring vibration visible at ~1590-1610 cm~1.

Mass Spectrometry (MS)

lonization: ESI+ (Electrospray lonization) or El (Electron Impact, 70eV)

Fragmentation Pathway (EI)

The molecule undergoes characteristic a-cleavage adjacent to the heteroatoms.
e Molecular lon (M*):m/z 157 (Weak intensity in El, strong [M+H]* 158 in ESI).

o Base Peak: Likely m/z 56 or m/z 100.
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o Loss of Isobutyl: Cleavage of the side chain.

o Retro-Diels-Alder: Breaking of the THP ring.

e 0-Cleavage (Amine): Breaking the C3-C4 or C4-C5 bond.

o Fragment: [CH(NH2)=CHz2]* — m/z 44 (Common amine fragment).
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Figure 2: Predicted Electron Impact (EIl) fragmentation logic.

Experimental Validation Protocols

For researchers synthesizing this compound, the following self-validating checks are required
to ensure purity and identity.

Stereochemical Purity Check (NOESY)

To confirm the cis-conformation:
o Experiment: 1D-NOESY irradiating H-4.
o Expected Result: Strong NOE enhancement of H-2 and H-6ax (if H-4 is axial).

» Failure Mode: If H-4 is equatorial (trans isomer), NOE with H-2 will be weak or absent, while
NOE with H-3eqg/H-5eq will be strong.
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Derivatization for HPLC

The primary amine lacks a strong chromophore for UV detection.

Protocol: Derivatize with Fmoc-Cl or Benzoyl Chloride prior to HPLC analysis.

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (+0.1% TFA).

Detection: UV 254 nm (Benzoyl) or Fluorescence (Fmoc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 2-(2-
Methylpropyl)oxan-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1426951#2-2-methylpropyl-oxan-4-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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